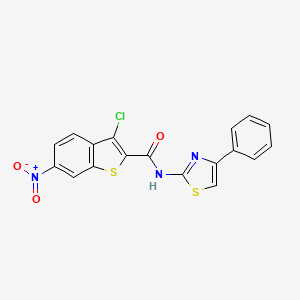![molecular formula C15H7F12N5O4 B11654778 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11654778.png)
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure and properties. This compound is notable for its high fluorine content, which imparts significant chemical stability and resistance to degradation. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with 1,1,1,3,3,3-hexafluoropropan-2-ol under basic conditions to form the bis-hexafluoropropyl ether derivative. This intermediate is then reacted with 3-nitroaniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can be oxidized, although the high fluorine content provides significant resistance to oxidative degradation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products
Substitution: Products include various substituted triazine derivatives.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidized products may include various oxygenated derivatives, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine is used in a variety of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its high stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong interactions with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate: Another fluorine-rich compound with similar stability and resistance to degradation.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: A compound with similar fluorine content and chemical properties.
Uniqueness
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine is unique due to its specific triazine core structure combined with the hexafluoropropyl ether groups and a nitro-substituted phenyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H7F12N5O4 |
|---|---|
Molekulargewicht |
549.23 g/mol |
IUPAC-Name |
4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H7F12N5O4/c16-12(17,18)7(13(19,20)21)35-10-29-9(28-5-2-1-3-6(4-5)32(33)34)30-11(31-10)36-8(14(22,23)24)15(25,26)27/h1-4,7-8H,(H,28,29,30,31) |
InChI-Schlüssel |
YVWJXKPEVJFBDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-methoxyphenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11654702.png)
![5-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11654714.png)
![ethyl 4-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B11654715.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B11654724.png)
![(6Z)-5-imino-6-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654737.png)
![Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B11654742.png)
![N-[2-(4-Tert-butylphenoxy)ethyl]-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide](/img/structure/B11654750.png)
![2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11654752.png)
![(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one](/img/structure/B11654757.png)
![5-{4-[(4-Chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11654763.png)
![Ethyl 4,5-dimethyl-2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11654769.png)
![ethyl 2-{[3-(4-methylpiperidin-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11654776.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11654777.png)
